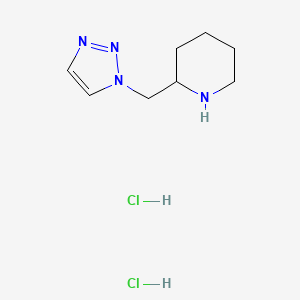

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride

Beschreibung

Historical Development and Significance in Heterocyclic Chemistry

The historical trajectory of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride is rooted in two key advancements: piperidine functionalization and triazole synthesis. Piperidine derivatives gained prominence in the mid-20th century due to their presence in alkaloids and CNS-targeting pharmaceuticals, while 1,2,3-triazoles were first systematically characterized in the 1960s through Huisgen’s cycloaddition studies. The merger of these systems became feasible with the advent of click chemistry in the early 2000s, which provided regioselective methods for constructing 1,4-disubstituted triazoles.

A pivotal development occurred in 2012 when researchers demonstrated the efficient synthesis of 2-(triazolylmethyl)piperidine derivatives using Cu(I)-catalyzed reactions between 2-azidomethylpiperidine and terminal alkynes. The dihydrochloride salt form was subsequently introduced to improve crystallinity and aqueous solubility for biological testing. This innovation addressed prior challenges in formulating lipophilic heterocyclic compounds for in vitro assays.

Position in Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound occupies a strategic niche due to its balanced physicochemical profile. The piperidine ring ($$ \text{p}K_a \approx 11 $$) provides mild basicity for membrane penetration, while the triazole moiety ($$ \log P \approx -0.3 $$) enhances aqueous solubility. These features make it particularly valuable in cancer research, where derivatives have shown sub-micromolar inhibition of Bcl-xL/PUMA interactions—a key apoptosis regulatory mechanism.

Structural studies reveal three critical interaction points:

- Piperidine nitrogen : Participates in hydrogen bonding with aspartate/glutamate residues

- Triazole ring : Engages in π-π stacking with aromatic amino acids

- Methylene bridge : Allows conformational flexibility for target adaptation

Recent work by Murthy et al. (2021) demonstrated that substituting the triazole’s 3-position with aryl isoxazole groups yields compounds with IC$$_{50}$$ values as low as 3.8 μM in BRET-based protein interaction assays. Molecular dynamics simulations suggest the dihydrochloride salt’s protonated amines enhance binding to negatively charged protein surfaces.

Conceptual Framework for Triazole-Piperidine Hybrid Molecules

The strategic combination of piperidine and triazole motifs creates a synergistic pharmacophore:

Piperidine Contributions

- Conformational restriction via chair-boat transitions

- Basic nitrogen for salt formation and target engagement

- Hydrophobic surface area for van der Waals interactions

Triazole Contributions

- Dipolar character for hydrogen bond acceptance

- Metabolic stability against cytochrome P450 oxidation

- Orthogonal substitution points for structure-activity relationship (SAR) exploration

The dihydrochloride salt form introduces two critical advantages:

- Enhanced water solubility ($$ \geq 50 \, \text{mg/mL} $$ in PBS)

- Improved crystallinity for X-ray diffraction studies

Quantum mechanical calculations at the DFT/B3LYP level reveal that protonation at the piperidine nitrogen increases the triazole’s electron-deficient character, potentially enhancing its π-stacking capacity. This electronic modulation underpins the scaffold’s utility in designing inhibitors of protein-protein interactions, where simultaneous charged and aromatic contacts are often required.

The continued evolution of this hybrid system is exemplified by its incorporation into larger architectures. For instance, coupling with 3-aryl isoxazoles via Sonogashira cross-coupling has produced multi-targeted agents showing dual kinase/protease inhibition. Such innovations highlight the compound’s role as a versatile building block in modern medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(triazol-1-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;;/h5-6,8-9H,1-4,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEOJMFDNWCCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-74-7 | |

| Record name | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with a suitable triazole precursor. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring may be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce piperidine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The triazole moiety is well-known for its biological activity, particularly in the development of pharmaceuticals. The compound 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives containing piperidine and triazole rings exhibit significant antibacterial properties against resistant strains of bacteria. For instance, a series of piperidine-substituted triazoles demonstrated potent activity against Gram-positive and Gram-negative bacteria, with some compounds showing efficacy superior to established antibiotics like linezolid .

Antifungal Activity

Recent investigations have focused on the antifungal properties of piperidine-based triazole derivatives. A study synthesized several novel piperidine-based 1,2,3-triazolylacetamide derivatives and evaluated their activity against Candida auris, a pathogen known for its resistance to multiple antifungal classes. These compounds showed promising antifungal activity, indicating the potential for developing new antifungal agents from this scaffold .

Carbonic Anhydrase Inhibition

The compound's structural features have also led to its evaluation as a carbonic anhydrase inhibitor. Triazole-containing compounds have been reported to exhibit significant inhibition of this enzyme, which plays a crucial role in various physiological processes. The synthesized derivatives were tested for their inhibitory effects on bovine carbonic anhydrase II, with some exhibiting IC50 values comparable to standard inhibitors .

Synthesis and Structural Insights

The synthesis of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride typically involves click chemistry methods that allow for efficient formation of the triazole ring through azide-alkyne cycloaddition reactions. This synthetic route is advantageous due to its simplicity and high yield . The structural characteristics of this compound include a molecular formula of C8H14N4 and a molecular weight of approximately 239.15 g/mol .

Case Study: Antibacterial Activity

A study synthesized various piperidine-based triazole derivatives and tested their antibacterial activity against resistant strains of Staphylococcus pneumoniae. One compound demonstrated two to threefold greater potency than linezolid against penicillin-resistant strains .

Case Study: Antifungal Efficacy

In another study focusing on antifungal applications, several piperidine-based 1,2,3-triazolylacetamide derivatives were synthesized and tested against clinical isolates of C. auris. These compounds exhibited significant antifungal activity, suggesting their potential as novel treatment options for resistant fungal infections .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Modifications

- Piperidine vs.

Triazole Substituent Variations

- Positional Isomerism : The target compound’s triazole group is attached at the 1-position (1-ylmethyl), whereas 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride features a triazole at the 4-position. This positional difference can significantly impact steric interactions in biological targets .

- Triazole Type : The morpholine derivative contains a 1,2,4-triazole ring instead of 1,2,3-triazole, which may reduce metabolic lability due to decreased ring strain .

Functional Group Additions

- Alkyne Substituents : The propargyl group in 1-(2-methylbut-3-yn-2-yl)piperazine dihydrochloride offers a handle for further functionalization via click chemistry .

Biologische Aktivität

2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride (CAS No. 1432679-74-7) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antifungal and anticancer properties. This article reviews its biological activity based on diverse research findings, including data tables and case studies.

- Molecular Formula: C₈H₁₆Cl₂N₄

- Molecular Weight: 239.15 g/mol

- CAS Number: 1432679-74-7

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit significant biological activities, including antifungal and anticancer effects. The specific compound under review has been associated with various mechanisms of action against pathogenic organisms and cancer cells.

Antifungal Activity

A study focused on piperidine-based derivatives, including those similar to 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride, demonstrated promising antifungal activity against Candida auris, a multidrug-resistant pathogen. The derivatives showed:

- Minimum Inhibitory Concentration (MIC): Ranging from 0.24 to 0.97 μg/mL.

- Minimum Fungicidal Concentration (MFC): Ranging from 0.97 to 3.9 μg/mL.

These compounds induced apoptotic cell death and cell cycle arrest in the S-phase of the cell cycle, indicating their potential as therapeutic agents against resistant fungal infections .

Anticancer Activity

The triazole ring in similar compounds has been shown to enhance anticancer properties by interacting with various molecular targets within cancer cells. For instance:

- Compounds with a triazole structure have been reported to inhibit cell proliferation and induce apoptosis in several cancer cell lines.

A notable study highlighted that derivatives of piperidine with triazole rings demonstrated cytotoxic effects on cancer cells by disrupting cellular processes essential for survival .

The biological activity of 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride can be attributed to several mechanisms:

- Membrane Disruption: These compounds can disrupt the plasma membrane of fungal cells, leading to cell death.

- Induction of Apoptosis: They have been shown to activate apoptotic pathways in both fungal and cancer cells.

- Cell Cycle Arrest: The compounds can halt the progression of the cell cycle, particularly in the S-phase.

Case Studies

Several case studies have illustrated the effectiveness of triazole-containing compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride, and what factors influence reaction yields?

- Answer : The synthesis typically involves nucleophilic substitution or click chemistry to attach the triazole moiety to the piperidine ring. For example, analogous piperidine derivatives are synthesized by reacting halogenated intermediates (e.g., 2-chloropyridine) with amines under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid. Key factors affecting yields include reaction temperature (often 80–100°C), stoichiometry of reagents, and purity of intermediates. Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. How is 2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride characterized structurally and chemically?

- Answer : Characterization involves:

- Spectroscopy : - and -NMR to confirm the presence of the triazole and piperidine moieties. For example, the triazole proton typically resonates at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHClN: 232.71 g/mol) .

- Elemental Analysis : To confirm stoichiometry (e.g., Cl content via titration).

- HPLC : Purity assessment (>95% is standard for research-grade compounds) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention if irritation persists .

- Storage : Room temperature in airtight containers, away from moisture and oxidizers .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vitro biological assays?

- Answer : Solubility challenges (common in dihydrochloride salts) are addressed via:

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility.

- pH Adjustment : Buffered solutions (pH 4–6) to stabilize the protonated amine and triazole groups .

- Salt Screening : Alternative counterions (e.g., citrate, sulfate) may improve solubility in specific solvents.

- Data Note : highlights solubility issues leading to "not determined" (ND) results in assays, emphasizing the need for pre-test solubility profiling .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., neuronal vs. cancer models) or controls (e.g., Venlafaxine for serotonin uptake vs. GBR-12909 for dopamine reuptake) .

- Compound Purity : Impurities (>5%) can skew results; cross-validate with HPLC and elemental analysis .

- Dosage Regimens : Test multiple concentrations (e.g., 1–100 µM) to establish dose-response curves and exclude off-target effects.

- Structural Analogues : Compare activity with derivatives (e.g., triazole-substituted piperidines in ) to isolate functional group contributions .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Answer : Stability studies involve:

- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .

- Solution Stability : Test in buffers (pH 3–9) and biological media (e.g., DMEM) at 37°C for 24–72 hours.

- Solid-State Stability : Store at 4°C, -20°C, and room temperature; assess hygroscopicity and crystallinity via XRPD .

- Key Finding : Piperidine derivatives with electron-withdrawing groups (e.g., triazole) show enhanced stability compared to non-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.